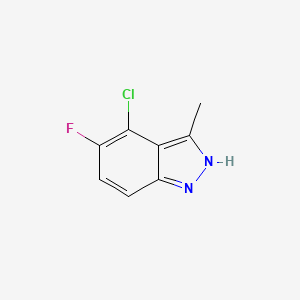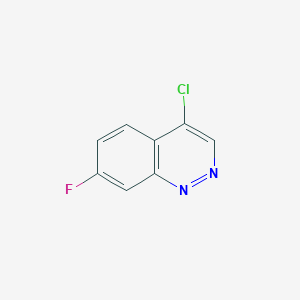
4-Chloro-7-fluorocinnoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Chloro-7-fluorocinnoline is a heterocyclic aromatic organic compound with the molecular formula C9H5ClFN It belongs to the cinnoline family, which is characterized by a fused benzene and pyridine ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-7-fluorocinnoline typically involves the nucleophilic aromatic substitution reaction. One common method is the reaction of 4,7-dichloroquinoline with fluorinating agents under controlled conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a polar aprotic solvent like dimethyl sulfoxide at elevated temperatures .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and optimized reaction conditions to ensure maximum yield and purity. The reaction mixture is subjected to rigorous purification steps, including recrystallization and chromatography, to obtain the final product .
Chemical Reactions Analysis
Types of Reactions
4-Chloro-7-fluorocinnoline undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom can be replaced by nucleophiles such as amines or thiols.
Electrophilic Substitution: The fluorine atom can participate in electrophilic aromatic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium amide or thiourea in polar solvents.
Electrophilic Substitution: Reagents such as nitric acid or sulfuric acid.
Oxidation: Oxidizing agents like potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride.
Major Products Formed
Nucleophilic Substitution: Formation of substituted cinnoline derivatives.
Electrophilic Substitution: Formation of nitro or sulfonated derivatives.
Oxidation and Reduction: Formation of hydroxylated or hydrogenated derivatives.
Scientific Research Applications
4-Chloro-7-fluorocinnoline has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents, including antimicrobial and anticancer compounds.
Materials Science: The compound is explored for its electronic properties and potential use in organic semiconductors.
Chemical Biology: It serves as a probe for studying biological processes and interactions at the molecular level.
Mechanism of Action
The mechanism of action of 4-Chloro-7-fluorocinnoline involves its interaction with specific molecular targets. In medicinal chemistry, it is known to inhibit certain enzymes or receptors, leading to therapeutic effects. For example, it may inhibit bacterial DNA gyrase, thereby preventing bacterial replication and exerting antimicrobial activity .
Comparison with Similar Compounds
Similar Compounds
- 4-Chloro-7-fluoroquinoline
- 4-Chloro-7-nitrocinnoline
- 4,7-Dichlorocinnoline
Comparison
4-Chloro-7-fluorocinnoline is unique due to the presence of both chlorine and fluorine atoms, which impart distinct electronic properties. Compared to 4-Chloro-7-fluoroquinoline, it has a different substitution pattern, leading to variations in reactivity and applications. The presence of the fluorine atom enhances its stability and potential biological activity .
Properties
Molecular Formula |
C8H4ClFN2 |
|---|---|
Molecular Weight |
182.58 g/mol |
IUPAC Name |
4-chloro-7-fluorocinnoline |
InChI |
InChI=1S/C8H4ClFN2/c9-7-4-11-12-8-3-5(10)1-2-6(7)8/h1-4H |
InChI Key |
RURHOYUNMZVFCQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C1F)N=NC=C2Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


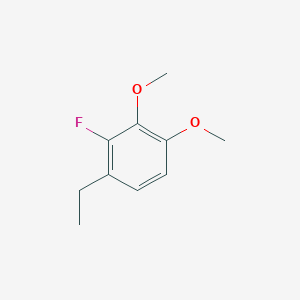


![(6-Chloroimidazo[1,2-b]pyridazin-8-yl)methanol](/img/structure/B11909380.png)
![2-(2-Oxa-6-azaspiro[3.3]heptan-6-yl)ethanamine hydrochloride](/img/structure/B11909388.png)
![6-Chloro-2,7-dimethyl-3H-imidazo[4,5-b]pyridine](/img/structure/B11909390.png)
![1,1'-[(Methylethanediylidene)dinitrilo]diguanidine](/img/structure/B11909397.png)
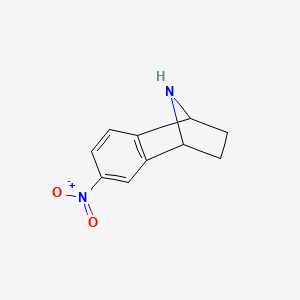
![3-Methyl-3,7,11-triazaspiro[5.6]dodecane](/img/structure/B11909421.png)

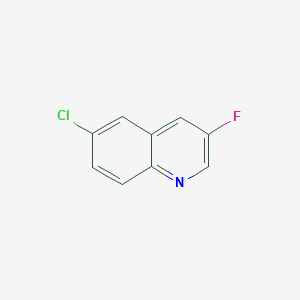
![5-Cyano-7H-pyrrolo[2,3-D]pyrimidine-4-carboxylic acid](/img/structure/B11909440.png)
